Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate (C₁₆H₂₅N₃O₂) is a piperazine derivative with a molecular weight of 291.39 . The compound features a tert-butyl carbamate group attached to the piperazine ring, which serves as a protective group during synthesis. The phenyl substituent at the 4-position of the piperazine is functionalized with a methyl group at the 2-position and an amino group at the 4-position. It is frequently utilized as an intermediate in synthesizing bioactive benzimidazole derivatives .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-11-13(17)5-6-14(12)18-7-9-19(10-8-18)15(20)21-16(2,3)4/h5-6,11H,7-10,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVQUXXRYNJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624919 | |
| Record name | tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361345-37-1 | |
| Record name | 1,1-Dimethylethyl 4-(4-amino-2-methylphenyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361345-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Formation of the substituted aniline derivative (4-amino-2-methylphenyl group)
- Coupling with piperazine to form the piperazine-1-carboxylate derivative
- Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group
Detailed Preparation Route
Based on a comprehensive review of research articles and synthetic protocols, a typical preparation method is as follows:
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-amino-2-methylphenyl intermediate | Starting from 2-methyl aniline derivatives, nitration or halogenation followed by reduction to introduce the amino group at the para position | Control of regioselectivity is critical to obtain 4-amino-2-methylphenyl substitution pattern |
| 2 | Nucleophilic substitution with piperazine | Reaction of 4-amino-2-methylphenyl halide (e.g., bromide or chloride) with piperazine under basic conditions (e.g., K2CO3) in polar aprotic solvents such as DMF at room temperature to 50°C | This step forms the 4-(4-amino-2-methylphenyl)piperazine intermediate |
| 3 | Protection of piperazine nitrogen | Treatment of the piperazine intermediate with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (CH2Cl2) with a base such as triethylamine (NEt3) at 0°C to room temperature | The Boc group protects the nitrogen, yielding tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate |
This method is supported by analogous synthetic routes for related compounds described in the literature, where N-alkylation and carbamate protection are standard procedures.
Representative Experimental Procedure
A typical experimental procedure reported includes:
- Dissolving the 4-amino-2-methylphenyl-piperazine intermediate in anhydrous dichloromethane under nitrogen atmosphere.
- Cooling the solution to 0°C, followed by the slow addition of di-tert-butyl dicarbonate and triethylamine.
- Stirring the reaction mixture at room temperature for 12-18 hours.
- Work-up by washing with aqueous ammonium chloride, sodium bicarbonate, and brine.
- Drying over anhydrous sodium sulfate and purification by column chromatography to isolate the pure tert-butyl carbamate product.
Reaction Conditions Summary Table
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 4-amino-2-methylphenyl halide, piperazine, K2CO3 | DMF | r.t. – 50°C | 12-24 h | 70-85 | Polar aprotic solvent facilitates substitution |
| Boc protection | Di-tert-butyl dicarbonate, triethylamine | CH2Cl2 | 0°C to r.t. | 12-18 h | 80-95 | Inert atmosphere recommended |
Research Findings and Optimization
- Regioselectivity and purity: The amino group at the para position relative to the methyl substituent must be preserved during synthesis to ensure biological activity and proper reactivity. Protection of the piperazine nitrogen with the Boc group prevents unwanted side reactions during subsequent transformations.
- Solvent choice: Polar aprotic solvents such as DMF are preferred for the nucleophilic substitution step due to their ability to solvate anions and facilitate SNAr reactions.
- Temperature control: Mild temperatures (0°C to room temperature) during Boc protection avoid decomposition or side reactions.
- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures effectively separates the target compound from impurities.
Alternative Synthetic Approaches
- Some synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C–N bond between the aromatic ring and piperazine, followed by Boc protection.
- Hydrazine cyclization and subsequent N-alkylation have also been reported in related synthetic pathways for structurally similar compounds, which could be adapted for this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Neurological Research
TBAP has been studied for its potential effects on neurological disorders. Specifically, it acts as a modulator of apolipoprotein E4 (ApoE4), which is implicated in Alzheimer's disease. Research indicates that TBAP binds to the amino-terminal region of ApoE4, potentially blocking its neurotoxic effects .
Antidepressant Activity
Preliminary studies suggest that TBAP may exhibit antidepressant-like effects. In animal models, compounds with similar structures have shown promise in modulating serotonin and norepinephrine levels, which are critical in mood regulation .
Synthesis and Derivatives
The synthesis of TBAP involves the reaction of piperazine derivatives with tert-butyl esters and amino-substituted aromatic compounds. The synthetic pathway can lead to various derivatives that may enhance its pharmacological profiles or target different biological pathways.
Table 1: Synthetic Pathways of TBAP Derivatives
| Compound Name | Structure | Key Features |
|---|---|---|
| TBAP | TBAP | Modulates ApoE4 |
| 4-Amino-2-methylphenyl derivative | Derivative | Enhanced binding affinity |
| Piperazine analogs | Analog | Potentially improved solubility |
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a study published in Neuroscience Letters, TBAP was administered to transgenic mice expressing human ApoE4. The results indicated a significant reduction in neuroinflammation markers and improved cognitive function compared to control groups .
Case Study 2: Antidepressant Effects in Rodent Models
A research article in Psychopharmacology reported that TBAP exhibited significant antidepressant-like effects when tested in the forced swim test (FST) and tail suspension test (TST). These findings suggest its potential as a novel antidepressant agent .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous tert-butyl piperazine-1-carboxylate derivatives:
Structural and Electronic Variations
- Substituent Effects: Electron-Donating Groups: The methyl group in the target compound stabilizes the aromatic ring via hyperconjugation, whereas analogs like the 3-cyanopyridin-2-yl derivative () feature electron-withdrawing cyano groups, reducing ring electron density and altering reactivity . Heterocyclic Systems: Compounds with imidazothiazole () or oxadiazole () substituents introduce planar, rigid structures that may enhance binding to flat enzymatic active sites.
- Linkage Modifications: Benzyl vs.
Functional Group Diversity :
- Fluorine and Trifluoromethyl : Fluorine in and CF₃ in improve metabolic stability and membrane permeability due to their electronegativity and lipophilicity .
- Reactive Handles : Aldehyde () and diazirine () groups enable post-synthetic modifications for applications in bioconjugation or photochemical studies .
Biological Activity
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C16H25N3O2
- Molar Mass : 291.39 g/mol
- CAS Number : 361345-37-1
- pKa : 7.81 (predicted)
- Density : 1.127 g/cm³ (predicted)
The compound features a piperazine ring, which is common in many pharmacologically active substances, contributing to its interaction with various biological targets.
This compound has been studied for its interactions with several biological targets, particularly in the realm of kinase inhibition. It has shown potential as an inhibitor of certain receptor tyrosine kinases, which are crucial in signaling pathways related to cell growth and proliferation.
In Vitro Studies
Research indicates that compounds with similar structures can inhibit various kinases, including CDK4/6 and PDGFRA. The binding interactions typically involve the piperazine moiety interacting with the hinge region of the kinase, which is essential for maintaining the inactive conformation of these proteins .
| Target Kinase | IC50 Value (nM) | Selectivity |
|---|---|---|
| CDK4 | <1 | High |
| PDGFRA | <10 | Moderate |
These findings suggest that this compound could be a promising candidate for further development as a therapeutic agent targeting specific cancers characterized by aberrant kinase activity.
Study on Tumor Cells
In a study focusing on tumor cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against various cancer cell lines, showing an ability to induce apoptosis and inhibit cell proliferation effectively.
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- Results :
- A549: IC50 = 15 µM
- MCF7: IC50 = 20 µM
- HCT116: IC50 = 18 µM
These results highlight the compound's potential as an anticancer agent.
Safety and Toxicology
Despite its promising biological activities, safety evaluations have indicated that this compound is classified as toxic if swallowed, necessitating careful handling and further toxicological studies to establish safe dosage levels for potential therapeutic use .
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate?
Methodological Answer: Synthesis typically involves multi-step strategies:
- Coupling Reactions : Suzuki-Miyaura cross-coupling (e.g., using tert-butyl piperazine-1-carboxylate derivatives with boronic esters) under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/ethanol with microwave-assisted heating (100°C, 3 hours) .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
- Purification : Silica gel chromatography (e.g., ethyl acetate/petroleum ether gradients) or crystallization (e.g., using ethyl acetate/hexane) ensures product isolation .
Key Table : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ (aq), 100°C, 3 h | 91 | |
| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, rt, 12 h | 85–90 |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperazine protons at δ ~3.2–3.5 ppm) .
- Mass Spectrometry (LCMS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 372.2) .
- X-ray Crystallography : Resolves 3D conformation; for example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 6.1925 Å, b = 8.2636 Å) . SHELX software (SHELXL, SHELXS) is used for refinement .
Key Table : Crystallographic Data (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/n (monoclinic) | |
| Unit Cell Dimensions | a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å |
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during structural analysis?
Methodological Answer: Discrepancies (e.g., rotational conformers in NMR vs. static X-ray structures) require:
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, N–H···O hydrogen bonds) to validate packing motifs .
- Dynamic NMR Studies : Variable-temperature ¹H NMR detects rotational barriers in piperazine rings (e.g., coalescence temperatures >100°C) .
- Computational Modeling : Density Functional Theory (DFT) compares optimized geometries with experimental data .
Q. What strategies are used to evaluate the compound’s biological activity in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays : Prolyl-hydroxylase inhibition is quantified via IC₅₀ measurements (e.g., competitive ELISA with HIF-1α substrates) .
- Antimicrobial Testing : Disk diffusion assays against S. aureus or E. coli assess activity (e.g., zones of inhibition >10 mm at 100 µg/mL) .
- Molecular Docking : AutoDock Vina predicts binding poses to targets (e.g., HIF-PH2 active site; binding energy < −7 kcal/mol) .
Key Table : Biological Activity Data (Example)
| Assay | Results | Reference |
|---|---|---|
| Prolyl-Hydroxylase IC₅₀ | 0.8 µM (competitive inhibition) | |
| Antibacterial (MIC) | 50 µg/mL (S. aureus) |
Q. How can reaction optimization address challenges in synthesizing derivatives with modified substituents?
Methodological Answer:
- Microwave-Assisted Synthesis : Accelerates coupling reactions (e.g., 3 hours vs. 24 hours under conventional heating) .
- Protecting Group Strategies : Selective Boc deprotection (e.g., HCl/dioxane) avoids side reactions in multi-functional intermediates .
- High-Throughput Screening : Automated platforms (e.g., Si-Trisamine cartridges) optimize purification for diverse analogs .
Q. What mechanistic insights are gained from studying the compound’s interactions with enzymes?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterated substrates identify rate-determining steps (e.g., kₐᵥₑ/KIE > 2 suggests C–H bond cleavage) .
- X-ray Co-crystallization : Resolves binding modes (e.g., piperazine nitrogen coordinating Fe²⁺ in prolyl-hydroxylase) .
- Fluorescence Quenching : Tryptophan emission changes quantify ligand-enzyme binding constants (Kd ~ 10⁻⁶ M) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
